![molecular formula C13H15BrN2O3 B1441550 (2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid CAS No. 1308992-27-9](/img/structure/B1441550.png)
(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a bromophenyl group, and a carbamoyl group attached to the carboxylic acid .Chemical Reactions Analysis
Carboxylic acids can react with bases like NaOH to form a salt and water . The specific reactions that “(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar carboxylic acid and carbamoyl groups would likely make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitors
A study by Pizova et al. (2017) explores a series of compounds including variants of (2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed moderate inhibitory effects against AChE and comparable anti-BChE activity to rivastigmine. This indicates their potential in the treatment of diseases like Alzheimer's where cholinesterase inhibition is beneficial (Pizova et al., 2017).
Antioxidant and Anticholinergic Activities
Rezai et al. (2018) synthesized derivatives of this compound and evaluated their antioxidant and anticholinergic activities. These compounds demonstrated powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol. Additionally, they showed inhibitory effects against cholinergic enzymes AChE and BChE, which are crucial in neurological disorders (Rezai et al., 2018).
Influenza Neuraminidase Inhibition
Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, derived from a compound structurally similar to this compound. This compound, A-192558, exhibited strong inhibition against influenza neuraminidase A and B, indicating potential in the treatment of influenza (Wang et al., 2001).
Synthesis of Pyrrolidines and Piperidines
Boto et al. (2001) presented a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines, starting from amino acids similar to this compound. This method has applications in producing compounds that are present in many natural products, highlighting its importance in medicinal chemistry and drug design (Boto et al., 2001).
Antibacterial Activities
Nural et al. (2018) synthesized derivatives of this compound and assessed their antibacterial activities. Some compounds showed significant activity against strains like A. baumannii and M. tuberculosis, suggesting their potential as antimycobacterial agents (Nural et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1-[(3-bromophenyl)methylcarbamoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-10-4-1-3-9(7-10)8-15-13(19)16-6-2-5-11(16)12(17)18/h1,3-4,7,11H,2,5-6,8H2,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUWPWDUIWUIAW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)NCC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)
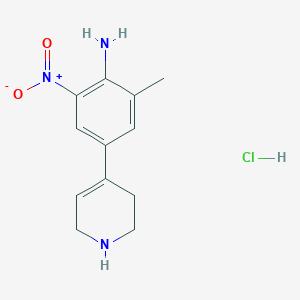
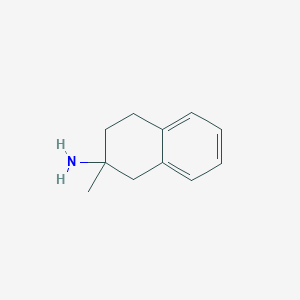
![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)

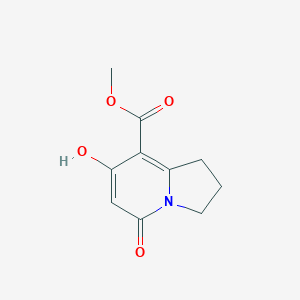

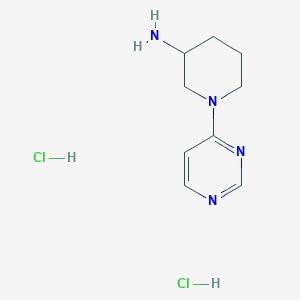
![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)
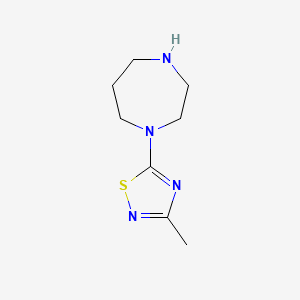
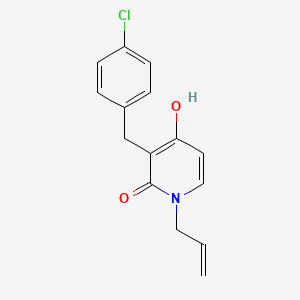
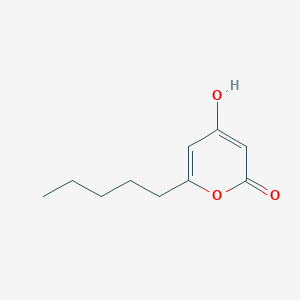
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)